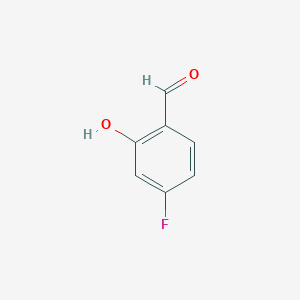

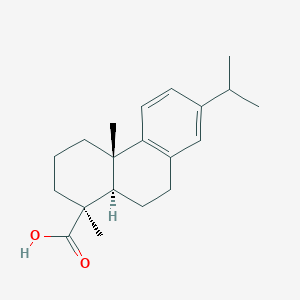

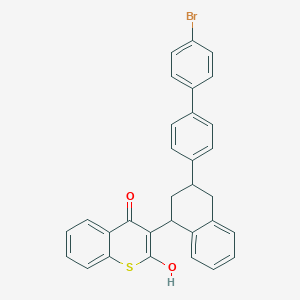

![molecular formula C15H13N B130164 2-methyl-5H-dibenzo[b,f]azepine CAS No. 70401-31-9](/img/structure/B130164.png)

2-methyl-5H-dibenzo[b,f]azepine

描述

2-methyl-5H-dibenzo[b,f]azepine is a compound that belongs to the class of dibenzoazepines, which are tricyclic compounds containing a seven-membered azepine ring fused to a benzene ring at two adjacent positions. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of dihydrobenzo[b]azepine derivatives has been achieved through various methods. One efficient synthesis involves an iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis reaction, which allows for the preparation of various functionalized dihydrobenzo[b]azepines from accessible substrates under mild conditions . Another method utilizes palladium-catalyzed double C-H bond activation of benzamides, leading to the formation of 5H-dibenzo[c,e]azepine-5,7(6H)-diones in satisfactory to excellent yields . Additionally, the synthesis of 5H-dibenzo[b,f]azepine derivatives has been reported through reactions involving phosgenation, hydrazine hydrate treatment, and further reactions with aromatic aldehydes .

Molecular Structure Analysis

Vibrational and spectroscopic investigations have provided insights into the structure of 5H-dibenzo[b,f]azepine derivatives. Fourier transform Raman and infrared spectra have been recorded, and the equilibrium geometry, vibrational frequencies, and thermodynamic functions have been calculated using density functional theory methods . Crystal structure analysis of certain derivatives has revealed that the azepine ring adopts a boat conformation, and the dihedral angle between the fused benzene rings is significant, indicating a non-planar structure .

Chemical Reactions Analysis

5H-dibenzo[b,f]azepine derivatives undergo various chemical reactions, including N-acylation, base condensation with aminophenols, and dichloromethylene transfer reactions to introduce a cyclopropane ring . These reactions lead to the formation of novel compounds with different substituents, which can significantly alter the chemical and biological properties of the resulting molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyl-5H-dibenzo[b,f]azepine derivatives have been characterized by elemental analysis, IR, ^1H NMR, and mass spectral studies . The antioxidant properties of some novel derivatives have been evaluated in vitro, showing good activities in various assays . Additionally, the protective effects of certain hydroxamates on vascular cognitive impairment have been studied, indicating their potential as histone deacetylase inhibitors .

科学研究应用

Crystal Structure and Spectral Studies

The compounds 5-methyl-5H-dibenzo[b,f]azepine and its derivatives have been synthesized and characterized by spectral studies, confirmed by single crystal X-ray diffraction. These compounds exhibit specific crystal structures and conformations, providing insights into their molecular interactions and structural properties, which are significant for understanding their potential applications in various fields, including materials science and pharmaceutical research (Shankar et al., 2014).

Synthesis and Molecular Structure

Research has been conducted on the synthesis of various forms of dibenzo[b,f]azepine derivatives, such as 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide. These studies provide valuable information on the molecular and supramolecular structure of these compounds, which is crucial for their potential use in medicinal chemistry and drug development (Acosta Quintero et al., 2016).

Potential Therapeutic Applications

A series of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates were synthesized and examined for their influence on vascular cognitive impairment (VCI). These compounds, acting as histone deacetylase inhibitors, have shown promising results in increasing cerebral blood flow and attenuating cognitive impairment, suggesting potential therapeutic applications for conditions such as dementia (Kaur et al., 2019).

Atropisomeric Properties

Research on the stereochemistry of N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones has revealed significant atropisomeric properties. These properties are key for understanding the biological activity and potential pharmaceutical applications of these compounds (Namba et al., 2021).

Antimicrobial Activities

Mannich bases derived from 5H-dibenzo[b,f]azepine-5-Corboxamide have been synthesized and evaluated for their antimicrobial screening against both Gram-positive and Gram-negative pathogens. These studies highlight the potential of these compounds in developing new antimicrobial agents (Vyas, 2017).

Antioxidant Properties

Novel 5H-dibenz[b,f]azepine derivatives have been synthesized and their antioxidant properties evaluated in various in vitro model systems. These compounds showed significant antioxidant activities, indicating their potential use in therapeutic applications related to oxidative stress (Kumar & Naik, 2010).

安全和危害

While specific safety and hazards information for 2-methyl-5H-dibenzo[b,f]azepine was not found, it’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .

未来方向

属性

IUPAC Name |

3-methyl-11H-benzo[b][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-11-6-9-15-13(10-11)8-7-12-4-2-3-5-14(12)16-15/h2-10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHZSHJGMSCTKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10500460 | |

| Record name | 2-Methyl-5H-dibenzo[b,f]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-5H-dibenzo[b,f]azepine | |

CAS RN |

70401-31-9 | |

| Record name | 2-Methyl-5H-dibenzo[b,f]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5H-dibenz(b,f)azepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

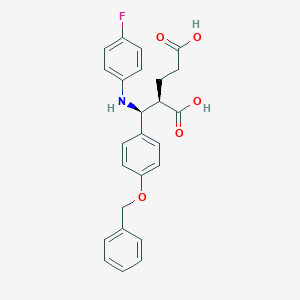

![6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-](/img/structure/B130081.png)

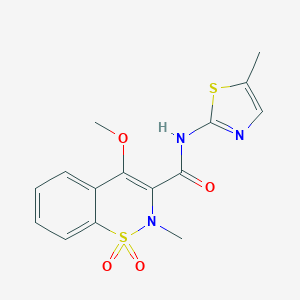

![{4-[(2-Ethyl-5,7-dimethyl-3h-imidazo[4,5-b]pyridin-3-yl)methyl]-2,6-dipropylphenoxy}(phenyl)acetic acid](/img/structure/B130098.png)

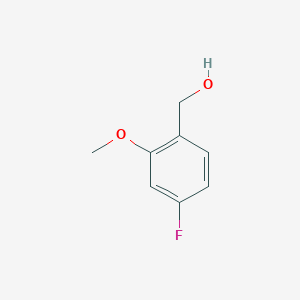

![(3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B130099.png)

![N-[p-(Acetylmercuric)phenyl]maleimide](/img/structure/B130106.png)

![(3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B130114.png)